1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine
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Overview
Description
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is an organic compound that features a pyrrolidine ring attached to a pentyl chain, which is further connected to a 3,5-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine typically involves the following steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-dimethylphenoxy-pentyl bromide: The 3,5-dimethylphenol is reacted with 1-bromopentane in the presence of a base like sodium hydride to form 3,5-dimethylphenoxy-pentyl bromide.
Nucleophilic Substitution Reaction: The 3,5-dimethylphenoxy-pentyl bromide is then reacted with pyrrolidine under nucleophilic substitution conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a ligand in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-[5-(2,3-dimethylphenoxy)pentyl]pyrrolidine
- 1-[5-(4-methylphenoxy)pentyl]pyrrolidine
- 1-[5-(3-methylphenoxy)pentyl]pyrrolidine
Comparison: 1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine is unique due to the presence of two methyl groups at the 3 and 5 positions of the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substitution patterns, this compound may exhibit distinct properties and applications, making it a valuable subject of study in various research fields.
Properties
IUPAC Name |
1-[5-(3,5-dimethylphenoxy)pentyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-15-12-16(2)14-17(13-15)19-11-7-3-4-8-18-9-5-6-10-18/h12-14H,3-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOURYEXBVLUAHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCCCN2CCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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